2-(3,4-difluorobenzyl)-8-(1H-pyrazol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one
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Description
2-(3,4-difluorobenzyl)-8-(1H-pyrazol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one is a useful research compound. Its molecular formula is C19H20F2N4O2 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.15543222 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Stability and Reactivity
The study of chemical stability under different conditions is crucial for understanding the applications of such compounds. For instance, the chemical stability of related compounds, like 3-(2-aminoethyl)-5-substituted 1,2,4-oxadiazoles, has been investigated in the context of Boulton–Katritzky rearrangement. This rearrangement produces spiropyrazoline compounds under certain conditions, highlighting the potential for creating structurally diverse molecules from similar precursors (Kayukova et al., 2018).
Anticancer and Antidiabetic Potential
The development of novel series of anticancer and antidiabetic agents involves the synthesis of spirothiazolidines analogs. Such compounds have shown significant activities against specific cancer cell lines and have exhibited potential as therapeutic agents for treating diseases like diabetes (Flefel et al., 2019).
Synthesis of Heterocycles
The ability to synthesize diverse heterocyclic compounds from a single precursor is a valuable trait in pharmaceutical chemistry. Studies have shown the versatility of certain diazaspiro[4.5]decane derivatives in generating a wide range of trifluoromethyl heterocycles, which are essential in the development of new medications and materials (Honey et al., 2012).
Anti-inflammatory and Antiarthritic Agents
The synthesis of pyrazoline bisphosphonate esters demonstrates the potential of such compounds as novel anti-inflammatory and antiarthritic agents. These compounds have been evaluated in animal models, showing promising results in reducing inflammation and arthritis symptoms, which could lead to new treatments for chronic inflammatory diseases (Nugent et al., 1993).
Properties
IUPAC Name |
2-[(3,4-difluorophenyl)methyl]-8-(1H-pyrazole-5-carbonyl)-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N4O2/c20-14-2-1-13(9-15(14)21)11-25-12-19(10-17(25)26)4-7-24(8-5-19)18(27)16-3-6-22-23-16/h1-3,6,9H,4-5,7-8,10-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUGAXIHWXQHQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)N(C2)CC3=CC(=C(C=C3)F)F)C(=O)C4=CC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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